4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
Overview
Description
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine is a heterocyclic compound that features a unique fusion of pyrrolo and triazole rings with a piperidine moiety.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been known to act as aromatase inhibitors .
Mode of Action
It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cyp-450 .
Pharmacokinetics
It is known that the ability of similar compounds to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine typically involves a multi-step process. One reported method includes the following steps :
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The cyclization step forms the triazole ring.
Reduction: The final step involves the reduction of the intermediate to yield the target compound.
The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine has several scientific research applications, including :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Shares the triazole ring but differs in the substitution pattern.
Uniqueness
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine is unique due to its specific fusion of pyrrolo and triazole rings with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-piperidin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-12-13-10(14(9)7-1)8-3-5-11-6-4-8/h8,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGHIVUUNGDEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094346-29-8 | |
Record name | 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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